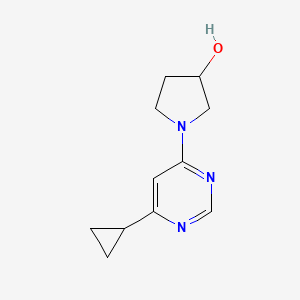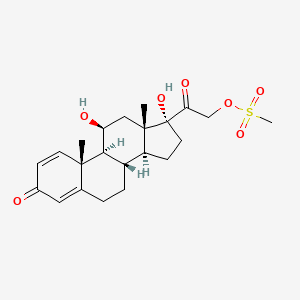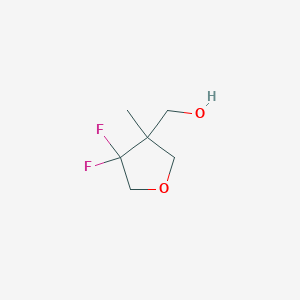
2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Synthesis Analysis
The synthesis of this compound involves the transformation of the chloride into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The molecular structure of this compound is characterized by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The combination of these properties is thought to contribute to the biological activities of trifluoromethylpyridine (TFMP) derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of n20/D 1.4490 (lit.), a boiling point of 146-147 °C (lit.), and a density of 1.411 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has highlighted the significance of 2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine derivatives in synthetic chemistry, particularly as intermediates in the production of more complex compounds. For example, Shen Li (2012) described the synthesis of an intermediate compound critical for the production of lafutidine, showcasing the chemical’s role in pharmaceutical manufacturing processes. The study achieved an overall yield of approximately 62%, indicating the efficiency of the synthesis route employed (Shen Li, 2012).
Molecular Interaction and Properties
In the realm of molecular chemistry, studies have explored the unique structural and interactive properties of chloro-trifluoromethyl-pyridine derivatives. J. Sundar et al. (2011) analyzed the conformation and stability of a related compound, emphasizing its twisted chair conformation and the presence of intermolecular hydrogen bonds, which could influence its reactivity and potential applications in material science and drug design (J. Sundar et al., 2011).
Chemical Reactivity and Applications
The versatility of 2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine derivatives in chemical reactions has been a subject of interest. For instance, the study by A. Khlebnikov et al. (2018) demonstrated the use of a trifluoromethyl-containing building block for the preparation of aminopyrroles, illustrating the compound’s utility in synthesizing nitrogen-containing heterocycles. This method provides insight into novel strategies for developing pharmacologically relevant molecules (A. Khlebnikov et al., 2018).
Antimicrobial Activities and DNA Interaction
A noteworthy application in the biomedical field involves the investigation of antimicrobial activities. M. Evecen et al. (2017) characterized 2-Chloro-6-(trifluoromethyl)pyridine, examining its spectroscopic properties and antimicrobial potential. The study provided valuable insights into the molecule's interaction with DNA and its potential therapeutic applications, underscoring the broad scope of research on chloro-trifluoromethyl pyridine derivatives (M. Evecen et al., 2017).
Safety And Hazards
Zukünftige Richtungen
The future directions of this compound involve its potential applications in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Eigenschaften
IUPAC Name |
2-chloro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2/c12-10-7-9(1-4-16-10)17-5-2-8(3-6-17)11(13,14)15/h1,4,7-8H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEHWZHJGDOHRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-Chloro-2-(2,2,2-trifluoroethoxy)phenyl]ethylamine hydrochloride](/img/structure/B1531623.png)


![Ethyl 2-(benzyl{2-[(tert-butoxycarbonyl)amino]-2-methylpropyl}amino)acetate](/img/structure/B1531628.png)







